2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
説明
特性
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c28-18-4-3-17(27-13-19-12-21-27)23-26(18)11-14-5-8-24(9-6-14)16-2-1-15-20-7-10-25(15)22-16/h1-4,7,10,12-14H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOIXQZOJLOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NN5C=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (Compounds 7 and 9)
- Structural Features : These derivatives contain fused pyrazole, triazole, and pyrimidine rings. Unlike the target compound, they lack a piperidine moiety and instead incorporate pyrimidine-based substitutions .
- Bioactivity : Pyrazolotriazolopyrimidines are often explored for antitumor or antiviral activity due to their planar aromatic systems, which facilitate DNA intercalation.
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 2d)
5-(4-Methoxybenzylidene)-2-(2-Chlorophenyl)-2,3-Dihydro-3-Phenyl-1H-Imidazo[1,2-b][1,2,4]Triazol-6(5H)-One (Compound 18)
- Structural Features : Contains a fused imidazo-triazole system and a dihydrotriazolone ring. The chlorophenyl and methoxybenzylidene groups enhance lipophilicity compared to the target compound’s piperidine substituent .
- Synthesis : Prepared via condensation reactions, similar to methods used for triazole-containing analogs of the target compound .
2-{[1-(2-Methylpropyl)Piperidin-4-yl]Methyl}-6-(1H-Pyrazol-1-yl)-2,3-Dihydropyridazin-3-One
- Structural Features: Shares the piperidin-4-ylmethyl and dihydropyridazinone framework with the target compound but substitutes the imidazo[1,2-b]pyridazine and triazole groups with pyrazole and 2-methylpropyl moieties .
- Molecular Weight : 315.4 g/mol, significantly lower than the target compound due to simpler substituents .
Data Table: Key Comparative Metrics
*Estimated based on structural complexity.
Research Findings and Implications
Bioactivity Predictions
- The piperidine group may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system-targeted therapies .
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization of the piperidine and triazole moieties. Critical steps include:
- Cyclization reactions to construct the imidazo[1,2-b]pyridazine ring system .
- Nucleophilic substitution or cross-coupling reactions to attach the piperidine and triazole groups .
- Optimization of reaction conditions : Temperature (e.g., reflux in ethanol/DMF), solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield and purity .
- Purification : Column chromatography and recrystallization are essential for isolating the final product .
Basic: How is the compound characterized for structural confirmation and purity?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% is typical for pharmacological studies) .
- X-ray crystallography : Resolves absolute configuration if crystalline forms are obtainable .
Basic: What preliminary biological assays are recommended for activity screening?
Initial evaluations focus on:
- Enzyme inhibition assays : Test against kinases, phosphatases, or cytochrome P450 isoforms due to the triazole and pyridazine moieties’ affinity for metalloenzymes .
- Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
Advanced: How can synthetic routes be optimized for scalability and reproducibility?
Advanced strategies include:
- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield .
- Flow chemistry : Continuous synthesis reduces side reactions and improves control over exothermic steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency for heterocyclic attachments .
Advanced: How to address contradictions in biological activity data across studies?
Resolve discrepancies by:
- Replicating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Purity reassessment : Impurities >5% can skew results; re-characterize batches via HPLC-MS .
- Structural analogs comparison : Test derivatives (e.g., replacing triazole with pyrazole) to isolate pharmacophoric groups responsible for activity .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding modes to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity .
- MD simulations : Assess conformational stability of the compound in biological membranes .
Advanced: How to evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH gradients (1–13), heat (40–80°C), and UV light to identify degradation products .
- Plasma stability assays : Incubate with human plasma and monitor via LC-MS for esterase-mediated hydrolysis .
- Microsomal stability : Use liver microsomes to predict metabolic pathways (e.g., CYP450 oxidation) .
Advanced: What strategies identify the compound’s biological targets?
- Pull-down assays : Immobilize the compound on beads and identify bound proteins via mass spectrometry .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .
- CRISPR-Cas9 screens : Knock out candidate genes in cell lines to pinpoint resistance mechanisms .
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